(2,6-Dihydroxyphenyl)acetate
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Overview
Description
(2,6-dihydroxyphenyl)acetate is a dihydroxy monocarboxylic acid anion that is the conjugate base of (2,6-dihydroxyphenyl)acetic acid, arising from deprotonation of the carboxy group. It derives from an acetate. It is a conjugate base of a (2,6-dihydroxyphenyl)acetic acid.
Scientific Research Applications
1. Intermediate in Antimalarial Drug Synthesis
(2,6-Dihydroxyphenyl)acetate, through related compounds like N-(2-Hydroxyphenyl)acetamide, plays a role as an intermediate in the complete natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using catalysts like Novozym 435, is a key step in this process (Magadum & Yadav, 2018).
2. Electroactive Labelling in Pharmaceutical Analysis
1-(2,5-Dihydroxyphenyl)-2-bromoethanone, a related compound, is used as an electroactive labelling reagent for the high-performance liquid chromatographic (HPLC) analysis of pharmaceutical formulations. This demonstrates the utility of dihydroxyphenyl derivatives in detailed pharmaceutical analysis (Bousquet, Santagati & Tirendi, 1997).
3. Protective Hydroxyl Group in Carbohydrate Chemistry
(2-Nitrophenyl)acetates, closely related to (2,6-dihydroxyphenyl)acetates, are used for the protection of hydroxyl functions in carbohydrate chemistry. This indicates the potential of dihydroxyphenyl acetates in complex organic synthesis and transformation processes (Daragics & Fügedi, 2010).
4. Antioxidant Properties in Food Chemistry
Compounds like 3,4-dihydroxyphenyl acetic acid, related to this compound, exhibit potent antioxidant properties. These compounds are evaluated for their potential as natural alternatives to synthetic antioxidants in food additives, highlighting the antioxidative potential of dihydroxyphenyl derivatives (Fki, Allouche & Sayadi, 2005).
5. Enhancing Antioxidant Capacity through Enzymatic Modification
The enzymatic modification of compounds like 2,6-dimethoxyphenol, structurally similar to this compound, can enhance their antioxidant capacity. This demonstrates the potential of enzymatic processes to improve the bioactive properties of dihydroxyphenyl compounds (Adelakun et al., 2012).
6. Chromogenic Substrate in Biochemical Assays
Derivatives of dihydroxyphenyl acetates, like p-nitrophenyl acetate, are used as chromogenic substrates in biochemical assays for detecting esterase activity. This highlights their utility in biochemical research and diagnostics (Levine, Lavis & Raines, 2008).
Properties
Molecular Formula |
C8H7O4- |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
2-(2,6-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/p-1 |
InChI Key |
CROCAQYJJNCZQH-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C(=C1)O)CC(=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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